MFCD18323637

Description

Historical Context and Significance of 4-Hydroxypyridine (B47283) Scaffolds

The 4-hydroxypyridine core, also known as 4-pyridone, is a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its recurring presence in a variety of biologically active compounds. Historically, the pyridine (B92270) ring system, found in nature in molecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), has been a cornerstone of drug design. nih.gov The introduction of a hydroxyl group at the 4-position creates the 4-hydroxypyridine scaffold, which possesses both hydrogen bond donor and acceptor capabilities, allowing for versatile interactions with biological targets. frontiersin.orgnih.gov

The significance of this scaffold was notably highlighted with the development and clinical use of compounds like Deferiprone, a 3-hydroxy-4-pyridinone derivative used for treating iron overload. mdpi.com This success spurred decades of research, revealing that hydroxypyridinone-based compounds have a wide array of pharmacological properties. mdpi.comrsc.org Their ability to form stable chelate complexes with various metal ions, particularly iron (III), is a key feature that has been extensively exploited. rsc.orgresearchgate.net Beyond chelation, these scaffolds are integral to compounds developed as antifungal, antibacterial, anticancer, and anti-inflammatory agents. researchgate.netontosight.ai The adaptability of the hydroxypyridinone ring allows for easy derivatization, enabling chemists to fine-tune physicochemical properties like polarity and lipophilicity to enhance interaction with specific biological sites. researchgate.netfrontiersin.org

Table 1: Notable Drugs Featuring a Pyridinone Scaffold This table is interactive and can be sorted by clicking the column headers.

| Drug Name | Therapeutic Application |

|---|---|

| Deferiprone | Iron Chelator nih.govmdpi.com |

| Milrinone | Cardiac Stimulant frontiersin.orgnih.gov |

| Pirfenidone | Anti-fibrotic (Idiopathic Pulmonary Fibrosis) frontiersin.orgnih.gov |

| Ciclopirox | Antifungal Agent frontiersin.orgnih.gov |

| Doravirine | Anti-HIV Agent frontiersin.orgnih.gov |

| Gimeracil | Antineoplastic Agent frontiersin.orgnih.gov |

Current Research Landscape of MFCD18323637 and Related Pyridone Derivatives

The compound 3-Cyano-4,6-dimethyl-2-hydroxypyridine (this compound) is part of the broader family of pyridone derivatives, which are a major focus of current research. frontiersin.org While specific public research on this compound is often as a chemical intermediate, the activities of its related analogs provide a clear indication of its potential research applications. cymitquimica.comchemimpex.com

Pyridone derivatives are actively being investigated for a wide spectrum of biological activities. nih.gov Research has shown their potential as inhibitors of various enzymes, including protein tyrosine kinases, histone deacetylase (HDAC), and tyrosinase. researchgate.netnih.govkcl.ac.uk For example, certain hydroxypyridinone derivatives have demonstrated stronger anti-tyrosinase activity than the well-known agent kojic acid, which is significant for applications in controlling browning in food preservation. kcl.ac.uk One study found that specific derivatives had IC50 values for inhibiting mushroom tyrosinase as low as 1.60 µM. kcl.ac.uk

The synthesis of novel pyridone derivatives is a vibrant area of study. researchgate.net Researchers are exploring different substitutions on the pyridinone ring to modulate biological activity. Modifications at positions 3, 4, and 6 have been shown to be crucial for antiviral activity in some series of compounds. nih.gov The versatility of the scaffold makes it a key component in the synthesis of pharmaceuticals, agrochemicals, and even advanced materials like polymers and coatings. chemimpex.com The compound this compound, with its reactive cyano group and established pyridone core, serves as a crucial building block for developing these next-generation molecules. cymitquimica.comchemimpex.com Its utility lies in its ability to facilitate the synthesis of complex structures for a range of innovative research and industrial applications. chemimpex.com

Table 2: Properties of 3-Cyano-4,6-dimethyl-2-hydroxypyridine (this compound) This table is interactive and can be sorted by clicking the column headers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H8N2O | cymitquimica.comchembk.com |

| Molecular Weight | 148.16 g/mol | chemimpex.com |

| Appearance | Yellow to red crystals or granular solid | chembk.com |

| Melting Point | 285-287 °C | chembk.com |

| CAS Number | 769-28-8 | cymitquimica.com |

Structure

3D Structure

Properties

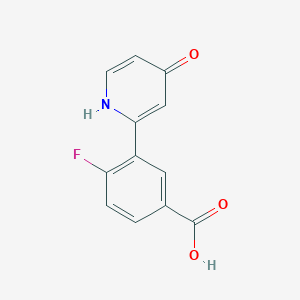

IUPAC Name |

4-fluoro-3-(4-oxo-1H-pyridin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-10-2-1-7(12(16)17)5-9(10)11-6-8(15)3-4-14-11/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSGAJCGCMIZSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C2=CC(=O)C=CN2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692656 | |

| Record name | 4-Fluoro-3-(4-oxo-1,4-dihydropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261974-15-5 | |

| Record name | 4-Fluoro-3-(4-oxo-1,4-dihydropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of Mfcd18323637

Strategies for the Preparation of 2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine (B6415134)

The construction of the 2-aryl-4-hydroxypyridine core can be approached through various synthetic strategies, primarily categorized as convergent and divergent routes. These methods often rely on the formation of key carbon-carbon and carbon-nitrogen bonds to assemble the pyridone ring.

Convergent and Divergent Synthetic Routes

Convergent synthetic strategies for 2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine typically involve the coupling of pre-functionalized precursors that already contain the aryl and pyridone fragments or their immediate precursors. One common approach is the condensation of a β-ketoester with an enamine, followed by cyclization and aromatization. nih.gov For instance, the reaction of an appropriately substituted aryl amidine with a diketene (B1670635) or a similar four-carbon synthon can lead to the formation of the pyridone ring in a highly efficient manner.

Divergent strategies, on the other hand, begin with a common pyridine (B92270) or pyridone core that is subsequently functionalized. For example, a pre-formed 2-halo-4-hydroxypyridine could undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a (4-chloro-2-methoxyphenyl)boronic acid or stannane (B1208499) derivative, respectively. This approach allows for the late-stage introduction of the aryl substituent, enabling the synthesis of a library of analogues from a common intermediate.

Catalytic Systems for Key Bond Formations

The synthesis of 2-aryl-4-hydroxypyridines often employs catalytic systems to facilitate key bond-forming reactions, enhancing efficiency and selectivity. Transition metal catalysts, particularly those based on palladium, copper, and rhodium, are instrumental in C-C and C-N bond formations. iipseries.org

For instance, copper-catalyzed N-arylation and O-arylation of hydroxypyridines have been developed, offering pathways to related structures. acs.org While direct C-H arylation of the pyridine ring is a desirable and atom-economical approach, it often faces challenges with regioselectivity. However, recent advances in C-H activation methodologies are providing new avenues for the direct synthesis of such compounds. iipseries.org

Lewis acid and Brønsted acid catalysts are also frequently employed to promote condensation and cyclization reactions in the formation of the pyridone ring from acyclic precursors. iipseries.org These catalysts activate the substrates, facilitating nucleophilic attack and subsequent ring closure.

Exploration of Derivatives and Analogues of MFCD18323637

The 2-(4-chloro-2-methoxyphenyl)-4-hydroxypyridine scaffold serves as a versatile template for the development of a diverse range of derivatives and analogues through various chemical transformations.

Functional Group Interconversions and Derivatization

The hydroxyl group at the 4-position and the N-H of the pyridone tautomer are primary sites for functionalization. The hydroxyl group can be converted into ethers, esters, or triflates, the latter serving as a versatile handle for cross-coupling reactions to introduce a variety of substituents at the C4-position. N-alkylation and N-arylation of the pyridone nitrogen are also common modifications that can significantly alter the compound's properties. acs.org

Furthermore, the aromatic rings of the molecule can be subjected to electrophilic and nucleophilic aromatic substitution reactions to introduce additional functional groups, although the directing effects of the existing substituents must be carefully considered.

| Functional Group | Reagent/Condition | Resulting Derivative |

| 4-Hydroxyl | Alkyl halide, Base | 4-Alkoxypyridine |

| 4-Hydroxyl | Acyl chloride, Base | 4-Acyloxypyridine |

| Pyridone N-H | Alkyl halide, Base | N-Alkyl-2-pyridone |

| Pyridone N-H | Aryl halide, Catalyst | N-Aryl-2-pyridone |

Development of Advanced Synthetic Routes for Modified Pyridone Structures

Advanced synthetic methodologies are continuously being developed to access novel pyridone structures with diverse substitution patterns. researchgate.net These include multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov For example, a four-component reaction involving an aldehyde, a β-ketoester, an active methylene (B1212753) compound, and an ammonia (B1221849) source can provide highly substituted pyridones. researchgate.net

Domino reactions and cascade cyclizations are other powerful strategies that enable the efficient construction of complex heterocyclic systems. frontiersin.org These reactions involve a series of intramolecular transformations that proceed sequentially without the need for isolating intermediates, leading to increased efficiency and reduced waste. The use of microwave irradiation has also been shown to accelerate many of these reactions, often leading to higher yields and shorter reaction times. acs.org

Mechanistic Organic Chemistry of this compound Synthesis

The formation of the 2-pyridone ring from acyclic precursors generally proceeds through a series of well-established mechanistic steps. A common pathway involves the initial formation of an enamine from a primary amine and a β-dicarbonyl compound. This is followed by a Michael addition to an α,β-unsaturated carbonyl compound or a related electrophile. nih.gov

Subsequent intramolecular cyclization via nucleophilic attack of the nitrogen onto a carbonyl group, followed by dehydration, leads to the formation of a dihydropyridone intermediate. Aromatization of this intermediate, often through oxidation or elimination, yields the final pyridone product.

For instance, in the Hantzsch pyridine synthesis and related methodologies, the mechanism involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia. researchgate.net The key steps are the formation of an enamine and an α,β-unsaturated carbonyl compound, followed by a Michael addition and subsequent cyclization and aromatization.

Transition metal-catalyzed reactions for pyridone synthesis often involve catalytic cycles that include steps such as oxidative addition, transmetalation, and reductive elimination for cross-coupling reactions, or migratory insertion and β-hydride elimination in C-H activation pathways. iipseries.org The precise mechanism is highly dependent on the specific catalyst, ligands, and reaction conditions employed. For example, cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines with enamines (Boger pyridine synthesis), offer a powerful and predictable method for constructing the pyridine ring with a clear mechanistic basis. wikipedia.orgacsgcipr.org

Molecular and Cellular Mechanisms of Mfcd18323637 Biological Activity

Investigation of Molecular Targets and Binding Interactions

The foundational step in understanding the biological effects of a compound is the identification of its molecular targets.

Identification of Putative Biological Binding Partners

To identify the proteins or other macromolecules that MFCD18323637 may interact with, a variety of screening methods would be utilized. These could include high-throughput screening assays against panels of known biological targets, such as receptors, enzymes, and ion channels. Techniques like affinity chromatography, where the compound is immobilized and used to capture its binding partners from cell lysates, are also crucial in this identification process.

Characterization of Ligand-Receptor Interaction Kinetics and Thermodynamics

Once a putative binding partner is identified, the specifics of the interaction must be characterized. This involves determining the affinity, or strength of the binding, as well as the kinetics of the interaction, which includes the association (on-rate) and dissociation (off-rate) constants. nih.govwikipedia.org Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are standard methods for obtaining this data. frontiersin.org These parameters are critical for understanding how long the compound remains bound to its target and, consequently, the duration of its biological effect. nih.gov

Elucidation of Cellular Pathways Modulated by this compound

Following the identification of molecular targets, the focus shifts to understanding how the interaction between this compound and its target(s) affects cellular function.

Assessment of Cellular Signaling Cascades

The binding of a compound to its target often initiates a cascade of events within the cell, known as a signaling cascade. nih.gov These cascades are the communication networks that regulate cellular processes. weizmann.ac.ilnih.gov To assess which pathways are modulated by this compound, researchers would treat cells with the compound and then measure changes in the activity of key proteins within various known signaling pathways, such as the MAPK or PI3K/AKT/mTOR pathways. nih.govelsevierpure.com Techniques like Western blotting and phospho-protein arrays would be employed to detect these changes.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and are essential for optimizing the properties of a lead compound. nih.govmdpi.commdpi.com This process involves synthesizing and testing a series of analogues of this compound, where specific parts of the molecule are systematically modified. The goal is to understand which structural features are crucial for its biological activity and to potentially develop new compounds with improved potency, selectivity, or other desirable properties. mdpi.commdpi.com

Design and Synthesis of SAR Libraries3.3.2. Quantitative Structure-Activity Relationships (QSAR) Analysis3.4. Preclinical Mechanistic Studies of MFCD183236373.4.1. In vitro Pharmacological Characterization3.4.2. Biochemical Assay Development for Target Engagement

No data tables or detailed research findings could be located for "this compound." Consequently, a table of compound names mentioned in the article cannot be generated as no related compounds were identified in the literature in connection with this compound.

Computational and Theoretical Chemistry Applied to Mfcd18323637

Electronic Structure and Quantum Chemical Analysis of MFCD18323637

The foundation of understanding a molecule's reactivity and properties lies in its electronic structure. Quantum chemical analysis provides deep insights into the distribution of electrons and the energies of different molecular states.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgspectroscopyonline.com DFT methods are adept at modeling geometrical and spectroscopic parameters. spectroscopyonline.com The core idea of DFT is that all the ground-state properties of a system can be determined from its electron density, which is a function of only three spatial coordinates, significantly simplifying the calculations compared to solving the Schrödinger equation directly. youtube.com

For a novel compound like this compound, DFT calculations would be the first step in its theoretical characterization. A typical workflow would involve:

Geometry Optimization: Finding the lowest energy arrangement of the atoms, which corresponds to the most stable three-dimensional structure of the molecule.

Electronic Property Calculation: Once the optimized geometry is obtained, properties such as the distribution of electric charge, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Different functionals, which are approximations for the exchange-correlation energy, can be employed in DFT calculations, such as B3LYP, PBEPBE, and M06-2X, often combined with various basis sets like 6-311++G(d,p) to achieve the desired accuracy. spectroscopyonline.comaps.org

Hypothetical DFT-Calculated Properties for this compound This table presents example data that would be generated from DFT calculations.

| Property | Calculated Value (Example) | Significance |

|---|---|---|

| Total Energy | -1250.5 Hartree | Thermodynamic stability of the molecule. |

| Dipole Moment | 2.5 Debye | Indicates the polarity of the molecule. |

| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital, related to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | An indicator of chemical reactivity and stability. |

Conformational Landscape and Energetics of this compound

Most molecules are not rigid structures and can exist in various spatial arrangements called conformations. Understanding the conformational landscape is vital as the biological activity of a molecule often depends on its ability to adopt a specific shape.

DFT can be used to explore the potential energy surface of this compound. arxiv.org This involves identifying different stable conformers (local minima on the energy surface) and the transition states that connect them. By calculating the relative energies of these conformers, researchers can determine their population distribution at a given temperature. This information is critical for understanding which shapes the molecule is likely to adopt and how it might interact with biological targets. colorado.edu

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. arxiv.orgchalmers.se MD simulations provide a detailed, atomistic view of how a molecule like this compound behaves in a biological environment. cgmartini.nl

Ligand-Biomolecule Interaction Dynamics

A primary application of MD simulations in drug discovery is to observe how a potential drug molecule (a ligand) interacts with its biological target, such as a protein or a nucleic acid. bmglabtech.comnih.govnih.gov These interactions are often non-covalent and include hydrogen bonds, electrostatic interactions, and van der Waals forces. bmglabtech.com

For this compound, if a potential protein target were identified, MD simulations could be set up to model the binding process. The simulation would track the positions of all atoms in the system over nanoseconds or even microseconds, revealing:

The stability of the ligand in the protein's binding pocket.

Key amino acid residues involved in the interaction.

Conformational changes in the protein or the ligand upon binding.

The binding free energy, which quantifies the strength of the interaction. frontiersin.org

Illustrative MD Simulation Analysis of a Ligand-Protein Complex This table shows the type of data that can be extracted from MD simulations to characterize ligand-biomolecule interactions.

| Analysis Metric | Example Finding for this compound | Interpretation |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Stable RMSD of the ligand (avg. 1.5 Å) over 100 ns simulation. | The ligand remains stably bound in the binding site. |

| Hydrogen Bond Occupancy | Hydrogen bonds with residues ASP129 (>90%) and GLU210 (>75%). | Identifies critical and persistent interactions for binding. |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | A quantitative measure of the binding affinity. |

Solvent Effects and Conformational Ensembles

The behavior of a molecule is significantly influenced by its environment, particularly the solvent (usually water in biological systems). MD simulations explicitly model solvent molecules, allowing for a realistic representation of how water affects the conformation and dynamics of this compound. The simulations can reveal how water molecules mediate interactions between the ligand and a protein and how the ligand's solubility is influenced by its chemical structure. chalmers.se

In Silico Screening and Lead Generation for this compound Scaffolds

In silico screening involves using computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. undip.ac.idajol.info If the core structure (scaffold) of this compound is deemed promising, it can be used as a template for virtual screening.

The process typically involves:

Library Preparation: A large library of virtual compounds, which are derivatives of the this compound scaffold, is generated.

Molecular Docking: Each compound in the library is computationally "docked" into the binding site of the target protein. Docking programs predict the preferred orientation of the ligand and estimate its binding affinity. ajol.info

Filtering and Scoring: The docked compounds are ranked based on their predicted binding scores and other properties, such as drug-likeness, which is often assessed using criteria like Lipinski's rule of five. sciforum.netugm.ac.id

This approach allows for the rapid and cost-effective identification of promising lead compounds for further experimental testing. mdpi.com The structural insights gained from the initial DFT and MD studies of this compound would be invaluable in guiding this process.

Virtual Screening Methodologies (Structure-Based and Ligand-Based)

Virtual screening (VS) is a computational technique that involves the screening of large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. wikipedia.org This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS). sygnaturediscovery.com There are two primary approaches to virtual screening: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS): This method is employed when the three-dimensional (3D) structure of the target protein is known, typically determined through experimental techniques like X-ray crystallography or cryo-electron microscopy. nvidia.com The primary tool in SBVS is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when it forms a complex with the target protein. nvidia.comwikipedia.org Scoring functions are used to rank the docked compounds, prioritizing those with the highest predicted affinity for further investigation. nvidia.com

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure for the target protein, LBVS methods are utilized. youtube.com These approaches rely on the knowledge of molecules that are already known to be active against the target. The principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. nvidia.com Key LBVS methods include quantitative structure-activity relationship (QSAR) modeling and pharmacophore modeling. nvidia.com

A comparison of these methodologies is presented in the table below.

| Feature | Structure-Based Virtual Screening (SBVS) | Ligand-Based Virtual Screening (LBVS) |

| Requirement | Known 3D structure of the target protein. nvidia.com | Knowledge of active ligands against the target. youtube.com |

| Primary Method | Molecular Docking. nvidia.com | Similarity searching, QSAR, Pharmacophore modeling. nvidia.comyoutube.com |

| Principle | Predicts binding pose and affinity based on protein-ligand interactions. nvidia.com | Identifies new compounds based on similarity to known active molecules. nvidia.com |

| Application | Used when the target structure is available. nvidia.com | Used when the target structure is unknown. youtube.com |

Pharmacophore Modeling for Hit Identification

Pharmacophore modeling is a powerful ligand-based technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a molecule's biological activity. slideshare.netschrodinger.com A pharmacophore model serves as a 3D query to search compound databases for novel molecules that possess the same critical features in the correct spatial orientation, and are therefore likely to bind to the same target. slideshare.net

The process of pharmacophore modeling typically involves:

Feature Identification: Defining the key chemical features present in a set of known active molecules. nih.gov

Model Generation: Creating a 3D model that represents the spatial arrangement of these features. nih.gov

Database Screening: Using the pharmacophore model to screen virtual libraries for compounds that match the model. nih.gov

This technique is particularly valuable for hit identification when the 3D structure of the target is unknown. schrodinger.com

Computational Predictive Modeling for this compound Analogues

Once initial hits are identified, computational predictive modeling plays a crucial role in optimizing these compounds to create analogues with improved properties. While no specific data exists for analogues of this compound, the following sections describe the general computational approaches used for this purpose.

Predicting Binding Affinities and Selectivity

Accurately predicting the binding affinity—the strength of the interaction between a ligand and its target—is a primary goal in drug design. mdpi.com Computational methods for predicting binding affinity can be broadly categorized into physics-based methods and machine learning-based scoring functions. nih.gov

Physics-Based Methods: These approaches, such as free energy perturbation (FEP) and thermodynamic integration (TI), calculate the binding free energy based on the principles of statistical mechanics and molecular dynamics simulations. nih.gov

Machine Learning-Based Scoring Functions: These methods use machine learning algorithms trained on large datasets of known protein-ligand complexes and their experimental binding affinities to predict the affinity of new compounds. nih.govfrontiersin.org

Selectivity, the ability of a drug to bind to its intended target with high affinity while having low affinity for other targets, is a critical factor in minimizing off-target effects. Computational methods can predict selectivity by comparing the predicted binding affinities of a compound against its primary target and a panel of other relevant proteins. biorxiv.org

Advanced Analytical Methodologies for Mfcd18323637 Research

Chromatographic Techniques for Purity and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like MFCD18323637, which may not be sufficiently volatile or thermally stable for direct GC analysis, derivatization is a key step. This process involves chemically modifying the compound to increase its volatility.

Research Findings:

In a hypothetical study, if this compound possesses functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2), a derivatization agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be used to create more volatile trimethylsilyl (B98337) (TMS) derivatives. The resulting derivatives would then be introduced into the GC-MS system. The gas chromatograph would separate the derivatized this compound from any impurities or by-products. As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint. This allows for the unequivocal identification and quantification of the compound.

The GC-MS analysis would provide crucial data on the purity of this compound and could be used to identify and quantify trace-level impurities. The retention time from the gas chromatograph, combined with the mass spectrum, offers a high degree of confidence in the identification of the compound and its volatile derivatives.

Illustrative Data Table for GC-MS Analysis of Derivatized this compound:

| Parameter | Value |

| GC Column | HP-5MS (or equivalent) |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range Scanned | 50-550 amu |

| Retention Time (Hypothetical) | 12.5 minutes |

| Key Mass Fragments (Hypothetical) | m/z 73, 147, [M-15]+ |

Note: The data in this table is illustrative and represents a typical setup for the analysis of a derivatized compound.

Preparative Chromatography for Compound Isolation

Preparative chromatography is a technique used to purify and isolate larger quantities of a specific compound from a mixture. Unlike analytical chromatography, the goal of preparative chromatography is not just to identify and quantify a compound, but to collect a purified sample for further use, such as for structural elucidation or biological testing. For this compound, preparative high-performance liquid chromatography (Prep-HPLC) would be a common choice for purification.

Research Findings:

The process would begin with the development of an analytical HPLC method to achieve a good separation of this compound from its synthetic precursors, by-products, or degradation products. This analytical method is then scaled up to a preparative scale, which involves using a larger column and a higher flow rate to handle larger sample loads. The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase would be dictated by the polarity and solubility of this compound.

As the mixture is passed through the preparative column, the separated components are monitored by a detector (e.g., a UV-Vis detector). A fraction collector is used to collect the eluent containing the purified this compound as it exits the system. The purity of the collected fractions would then be confirmed using an analytical technique like analytical HPLC or GC-MS. This ensures that the isolated compound meets the required purity specifications for subsequent research.

Illustrative Data Table for Preparative HPLC of this compound:

| Parameter | Value |

| Column | C18, 50 x 21.2 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Sample Loading (Hypothetical) | 100 mg of crude material |

| Collection Window (Hypothetical) | 8.2 - 9.5 minutes |

| Yield of Purified Compound (Hypothetical) | 85 mg |

| Purity of Isolated Fraction (Hypothetical) | >99% |

Note: The data in this table is illustrative and represents a typical setup for the preparative purification of a small molecule.

Other Advanced Analytical Techniques for this compound

Beyond chromatography, other advanced techniques are essential for a full characterization of this compound.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide unambiguous information about the molecular structure, stereochemistry, and intermolecular interactions of this compound.

Research Findings:

To perform X-ray crystallography, a high-quality single crystal of this compound must first be grown. This can be a challenging step, often requiring the screening of various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots called reflections.

By rotating the crystal and collecting diffraction patterns at different orientations, a complete dataset is obtained. Sophisticated computer algorithms are then used to analyze the diffraction data and calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure of this compound, including bond lengths, bond angles, and torsional angles. This structural information is critical for understanding the compound's chemical reactivity and how it might interact with biological targets.

Illustrative Data Table for X-ray Crystallography of this compound:

| Parameter | Value |

| Crystal System (Hypothetical) | Monoclinic |

| Space Group (Hypothetical) | P2₁/c |

| Unit Cell Dimensions (Hypothetical) | a = 10.2 Å, b = 5.6 Å, c = 15.8 Å, β = 95.2° |

| Resolution (Hypothetical) | 1.2 Å |

| R-factor (Hypothetical) | 0.045 |

Note: The data in this table is illustrative and represents typical parameters obtained from a single-crystal X-ray diffraction experiment.

Bioanalytical Chemistry Tools

Bioanalytical chemistry involves the application of analytical techniques to study biological systems. If this compound is being investigated for potential biological activity, a range of bioanalytical tools would be necessary to understand its behavior in complex biological matrices like plasma, urine, or tissue homogenates.

Research Findings:

A key aspect of bioanalytical chemistry is the development of robust methods for the extraction and quantification of the target compound from biological samples. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation would be optimized to isolate this compound from interfering endogenous substances.

The quantification of this compound in these extracts would typically be performed using highly sensitive and selective techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers excellent specificity and low limits of detection, which are crucial for measuring the low concentrations often encountered in biological studies. The development of such an assay would require careful optimization of chromatographic conditions and mass spectrometric parameters, including the selection of appropriate precursor and product ion transitions for multiple reaction monitoring (MRM). The validation of the bioanalytical method according to regulatory guidelines would ensure its accuracy, precision, and reliability.

Illustrative Data Table for a Bioanalytical LC-MS/MS Method for this compound:

| Parameter | Value |

| Extraction Method | Solid-Phase Extraction (SPE) |

| LC Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase | Gradient of Methanol and 0.1% Formic Acid in Water |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Hypothetical) | [M+H]+ → [Fragment Ion]+ |

| Lower Limit of Quantification (LLOQ) (Hypothetical) | 0.1 ng/mL in plasma |

| Linearity Range (Hypothetical) | 0.1 - 1000 ng/mL |

Note: The data in this table is illustrative and represents typical parameters for a validated bioanalytical method.

Academic Research Applications and Lead Optimization of Mfcd18323637

Medicinal Chemistry Applications of MFCD18323637

The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its versatile biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.gov The presence of this core in this compound makes it a compelling starting point for the development of novel therapeutic agents.

Lead Compound Identification and Validation

The journey from a screening "hit" to a viable "lead" compound is a critical phase in drug discovery. A molecule like this compound could be identified through high-throughput screening campaigns and subsequently validated for its potential as a lead compound. The validation process assesses its affinity, selectivity, and initial drug-like properties.

The structural components of this compound each contribute to its potential as a lead candidate:

Pyridinone Core : This heterocyclic system can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.gov It often serves as a bioisostere for other chemical groups like amides or phenyl rings to improve physicochemical properties. researchgate.net

Cyclopropyl (B3062369) Group : This small, rigid ring is frequently used in medicinal chemistry to enhance metabolic stability, improve binding affinity by providing conformational constraint, and increase potency. mdpi.com

Trifluoromethyl (CF3) Group : The inclusion of a CF3 group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity due to its strong electron-withdrawing nature and lipophilicity. mdpi.comjst.go.jp

Table 1: Contribution of Structural Fragments in this compound to Lead-Likeness

| Structural Fragment | Key Physicochemical Contributions | Potential Therapeutic Impact |

| 4-Pyridinone Core | Hydrogen bond donor/acceptor capacity, scaffold rigidity, bioisosteric replacement. nih.govresearchgate.net | Broad-spectrum biological activities (e.g., kinase inhibition, antiviral). frontiersin.orgnih.gov |

| Cyclopropyl Group | Increased potency, conformational rigidity, improved metabolic stability. mdpi.com | Enhanced binding to target proteins, favorable pharmacokinetics. |

| Trifluoromethyl Group | Enhanced lipophilicity, metabolic stability, and binding energy; blocks metabolic attack. jst.go.jp | Improved bioavailability and target residence time. |

Strategies for Potency and Selectivity Enhancement

Once a lead compound like this compound is validated, the subsequent lead optimization phase aims to enhance its potency and selectivity for the desired biological target while minimizing off-target effects. Structure-activity relationship (SAR) studies are central to this process. ontosight.ai For this compound, several modification strategies could be employed:

Derivatization of the Pyridinone Ring : The positions on the pyridinone ring not occupied by the cyclopropyl and trifluoromethyl groups (positions 3 and 5) and the ring nitrogen (position 1) are prime locations for chemical modification. Introducing different functional groups at these sites can modulate the compound's electronic properties, solubility, and ability to interact with specific amino acid residues in a target's binding pocket. nih.govontosight.ai

Scaffold Hopping : Replacing the pyridinone core with other heterocyclic systems while retaining the key cyclopropyl and trifluoromethyl substituents could lead to novel chemotypes with improved properties or different biological activities. nih.gov

Bioisosteric Replacement : The cyclopropyl group could be replaced with other small, strained rings (like an oxetane (B1205548) or azetidine) or small alkyl groups to fine-tune the conformational constraints and lipophilicity of the molecule.

Table 2: Potential Optimization Strategies for this compound

| Modification Site | Strategy | Desired Outcome |

| Position 1 (N-H) | Alkylation, Arylation | Modulate solubility, lipophilicity, and introduce new interaction vectors. |

| Position 3 or 5 | Introduction of halogens, amides, or small alkyl groups. | Enhance target binding affinity and selectivity through new steric or electronic interactions. nih.gov |

| Cyclopropyl Group | Bioisosteric replacement (e.g., with isobutyl, oxetane). | Optimize potency and pharmacokinetic profile. |

| Pyridinone Core | Scaffold hopping (e.g., to pyrimidinone or other heterocycles). | Discover new intellectual property space and improve drug-like properties. nih.gov |

Design of Targeted Chemical Probes

A potent and selective derivative of this compound could serve as an excellent foundation for creating a chemical probe. Chemical probes are indispensable tools for studying the function of proteins in their native biological context. nih.govresearchgate.net The design of such a probe involves attaching a reporter tag (e.g., a fluorophore, biotin, or a photo-affinity label) to the ligand via a chemical linker. ljmu.ac.uksioc-journal.cn

For a probe derived from this compound, the linker would ideally be attached at a position that does not interfere with the molecule's binding to its target protein. The N-H position of the pyridinone ring is often a suitable attachment point, as modifications here may extend away from the primary binding interactions. The resulting probe could be used in various applications, including cellular imaging to visualize the target protein, or in chemoproteomics to identify the protein's interaction partners. nih.gov

Table 3: Conceptual Design of a Chemical Probe Based on this compound

| Component | Function | Example Moiety | Attachment Point on this compound |

| Binding Ligand | Provides selectivity for the target protein. | Optimized this compound derivative | N/A |

| Linker | Connects the ligand to the reporter tag without disrupting binding. | Polyethylene glycol (PEG) or simple alkyl chain | Position 1 (Nitrogen) |

| Reporter Tag | Enables detection and visualization. | Fluorescein (for imaging), Biotin (for affinity purification), Azide/Alkyne (for click chemistry). ljmu.ac.uk | End of the linker |

Agrochemical Research Potential of this compound

The structural motifs within this compound are also highly relevant in the field of agrochemicals. Pyridine (B92270) and its derivatives are core components of numerous herbicides, fungicides, and insecticides due to their broad spectrum of biological activities. nih.govresearchgate.net

Investigation of Bioactivity against Agricultural Pests and Pathogens

The combination of a trifluoromethyl group and a pyridine-based scaffold is a well-established strategy in the development of modern pesticides. jst.go.jpnih.gov The trifluoromethyl group enhances the efficacy of the active ingredient, and numerous commercial agrochemicals containing the trifluoromethylpyridine (TFMP) moiety have been developed. nih.govsemanticscholar.org

Given this precedent, this compound is a strong candidate for screening against a variety of agricultural targets. Its potential bioactivity could be investigated through a series of in vitro and in vivo assays.

Fungicidal Activity : Test against common plant pathogenic fungi such as Botrytis cinerea (grey mold), Fusarium graminearum (fusarium head blight), and Rhizoctonia solani (sheath blight). sioc-journal.cn

Insecticidal Activity : Evaluate against common insect pests like Plutella xylostella (diamondback moth). sioc-journal.cn

Herbicidal Activity : Screen for inhibitory effects on the growth of common broadleaf and grass weeds. Pyridine-based herbicides are known to be effective against broadleaf weeds. epa.gov

Antibacterial Activity : Assess against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (bacterial blight of rice). sioc-journal.cn Recent studies have shown that trifluoromethylpyridine derivatives can exhibit excellent inhibitory effects against such bacteria. nih.gov

Table 4: Potential Agrochemical Screening Targets for this compound

| Target Class | Specific Pathogen/Pest Examples | Rationale for Screening |

| Fungi | Botrytis cinerea, Magnaporthe oryzae, Sclerotinia sclerotiorum | Pyridone and TFMP scaffolds are present in many commercial fungicides. nih.govresearchgate.net |

| Bacteria | Xanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum | Amide derivatives containing trifluoromethylpyridine have shown potent antibacterial activity. sioc-journal.cn |

| Insects | Plutella xylostella, Aphids | The pyridine core is a key feature of several systemic insecticides. |

| Weeds | Dandelion, Clover, Crabgrass | Pyridine-class herbicides are effective against broadleaf weeds. epa.gov |

Environmental and Agricultural Relevance of Pyridone Scaffolds

The pyridone scaffold and its parent, pyridine, are of high relevance to modern agriculture but also come with environmental considerations. Pyridine-based compounds are used extensively as intermediates in the synthesis of herbicides and insecticides. nih.gov Their widespread use means their environmental fate, including persistence in soil and water, is an important area of study. researchgate.netresearchgate.net

Developing novel pyridone-based agrochemicals like those potentially derived from this compound is driven by the need for more effective and environmentally benign solutions. Issues such as pathogen resistance to existing treatments and the persistence of some herbicides in compost necessitate the discovery of new active ingredients. epa.govnih.gov The unique structure of this compound offers an opportunity to develop compounds with novel modes of action or improved environmental profiles, contributing to sustainable agricultural practices.

This compound as a Tool in Chemical Biology

Chemical biology relies on the use of small molecules to perturb and study biological systems. In this context, this compound serves as a valuable tool due to its high potency and selectivity for RIP1 kinase. Its development was part of a program that aimed to create orally bioavailable and efficacious inhibitors, starting from hits identified in a high-throughput screen. nih.gov A related compound from the same dihydropyrazole series, compound 76, has been identified as a potent tool for in vivo studies in murine models, demonstrating efficacy in models of multiple sclerosis and human retinitis pigmentosa. nih.gov This highlights the potential of this chemical scaffold in creating probes to explore the role of RIP1 kinase in various disease models.

Elucidating Biological Mechanisms with Chemical Probes

A chemical probe is a small molecule that selectively interacts with a specific protein target, enabling the study of that target's function in cells and organisms. chemicalprobes.orgchemrxiv.org this compound, as a potent inhibitor of RIP1 kinase, functions as a chemical probe to dissect the molecular pathways regulated by this enzyme. nih.gov RIP1 kinase is a central player in signaling pathways that control inflammation and programmed cell death, specifically necroptosis. nih.govnih.govfrontiersin.org

The development of potent and selective inhibitors like this compound allows researchers to investigate the kinase-dependent functions of RIP1. By inhibiting RIP1 kinase activity, scientists can explore its role in the downstream signaling cascade that leads to necroptosis and the production of pro-inflammatory cytokines. osti.gov The optimization process that led to this compound focused on improving its pharmacokinetic profile, making it a more suitable tool for in vivo studies compared to initial lead compounds. nih.gov The availability of such well-characterized inhibitors is crucial for validating RIP1 kinase as a therapeutic target in various inflammatory and neurodegenerative diseases. nih.govnih.gov

Detailed below are the key characteristics of this compound and a related tool compound from the same series:

| Compound | Target | Potency (IC50) | Key Features |

| This compound (Compound 77) | RIP1 Kinase | Not explicitly stated in the provided text, but described as potent. | Good pharmacokinetic profiles in multiple species. nih.gov |

| Compound 76 | Murine RIP1 Kinase | Potent inhibitor. | Valuable in vivo tool molecule; showed efficacy in mouse models of multiple sclerosis and retinitis pigmentosa. nih.gov |

Applications in Interdisciplinary Biological Systems

The study of RIP1 kinase and its inhibitors, including this compound, extends across multiple biological disciplines, reflecting the widespread role of this kinase in health and disease. osti.govacs.org The investigation of such compounds requires an interdisciplinary approach, combining medicinal chemistry, cell biology, pharmacology, and in vivo disease modeling. northwestern.eduecu.edu

The therapeutic potential of inhibiting RIP1 kinase spans a range of diseases, indicating the broad applicability of probes like this compound in different fields of biomedical research. nih.govnih.gov For instance, the demonstrated efficacy of a related compound in a model of multiple sclerosis points to its relevance in neuroscience and immunology . nih.gov Similarly, its potential role in treating retinitis pigmentosa connects its application to the field of ophthalmology . nih.gov The underlying mechanism of RIP1 kinase in inflammation also makes inhibitors like this compound relevant for studying rheumatoid arthritis , psoriasis , and ulcerative colitis . nih.gov

The development of this compound is a prime example of how lead optimization in medicinal chemistry can generate powerful tools for exploring complex biological systems. osti.govbiorxiv.org The insights gained from using such probes can accelerate the discovery of new therapeutic strategies for a host of debilitating conditions.

Future Directions and Emerging Research Frontiers for Mfcd18323637

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in MFCD18323637 Discovery and Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the drug discovery pipeline, offering powerful tools to accelerate the design and optimization of novel therapeutic agents. mdpi.comannualreviews.org For a scaffold like this compound, these computational approaches can overcome the time-consuming and costly nature of traditional drug development. mdpi.com

Table 1: Potential AI and ML Applications in the Development of this compound

| Application Area | AI/ML Technique | Objective | Potential Impact |

|---|---|---|---|

| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generate novel pyridone-based molecules with desired features. pitt.edu | Rapidly identify new lead compounds with improved potency and novelty. |

| Virtual Screening | Support Vector Machines (SVM), Deep Neural Networks (DNNs) | Screen large virtual libraries of this compound analogues against biological targets. mdpi.com | Prioritize high-potential candidates for synthesis and experimental testing. |

| Property Prediction | QSAR, Deep Learning Models | Predict biological activity, ADME properties (solubility, permeability), and potential toxicity. ucl.ac.uk | Reduce late-stage attrition by filtering out compounds with unfavorable profiles early. |

| Target Identification | Network Biology, Machine Learning | Analyze biological data to identify and validate potential protein targets for this compound. mdpi.com | Uncover new therapeutic applications and understand the mechanism of action. |

High-Throughput Methodologies for Synthesis and Screening of this compound Analogues

High-throughput synthesis of pyridone derivatives can be achieved using modern organic chemistry techniques such as multicomponent reactions (MCRs). rsc.orgnih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov This approach is ideal for generating chemical diversity, as different building blocks can be systematically varied to produce a large library of related compounds based on the this compound core. For example, a three-component reaction could be designed to modify the substituents on the pyridone and phenyl rings of the core structure. rsc.org

Once a library of this compound analogues is synthesized, high-throughput screening (HTS) is used to rapidly assess their biological activity against specific targets. HTS assays, often based on fluorescence or luminescence, can test thousands of compounds in a short period. This allows for the quick identification of "hits"—compounds that exhibit significant activity. These hits can then be further investigated and optimized in a subsequent hit-to-lead phase. nih.gov The combination of high-throughput synthesis and screening creates an efficient cycle of design, synthesis, and testing that can dramatically accelerate the discovery of new drug candidates. nih.govacs.org

Table 2: Illustrative High-Throughput Synthesis Strategy for this compound Analogues

| Core Scaffold | Modification Site | Example Building Blocks | Objective of Modification |

|---|---|---|---|

| This compound | Phenyl Ring Substituent | Varied aromatic aldehydes in an MCR | Explore impact on target binding and selectivity. rsc.org |

| This compound | Pyridone Ring Substituent | Different acetophenones or acetamides in an MCR | Modulate physicochemical properties like solubility and lipophilicity. nih.gov |

Advancements in Multidisciplinary Chemical Biology Research Involving Pyridone Scaffolds

The pyridone scaffold, the core of this compound, is not only a component of potential drugs but also a valuable tool in chemical biology for dissecting complex biological processes. Future research will likely see the development of this compound-based chemical probes to explore cellular pathways and validate new drug targets.

Pyridones are well-established as kinase hinge-binders, capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases. frontiersin.orgsci-hub.se This makes this compound an excellent starting point for designing selective chemical probes for specific kinases. By modifying the scaffold and attaching reporter tags (e.g., fluorophores or biotin), researchers can create tools to visualize enzyme localization, measure target engagement in living cells, and identify the downstream effects of inhibiting a particular kinase. researchgate.net

Moreover, the pyridone moiety can act as a bioisostere, mimicking the structure of a peptide bond or other functional groups found in nature. frontiersin.orgnih.gov This property allows for the design of molecules that can disrupt protein-protein interactions (PPIs), which are often challenging to target with traditional small molecules. An this compound-derived probe could be used to study PPIs involved in signaling cascades implicated in diseases like cancer or inflammation. nih.gov The multidisciplinary nature of this research, combining organic synthesis, biochemistry, and cell biology, is critical for translating fundamental biological insights into new therapeutic strategies. mdpi.com

Table 3: Compound Names Mentioned in This Article

| Compound Name |

|---|

| This compound |

| Amrinone |

| Ciclopirox |

| Doravirine |

| Duvelisib |

| Ibuprofen |

| Isoniazid |

| Milrinone |

| Naproxen |

| Nifedipine |

| Palbociclib |

| Pirfenidone |

| Ripretinib |

| Rofecoxib |

| Tazemetostat |

| Telaprevir |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.